Cas no 1550720-78-9 (4-(3-hydroxyazetidin-1-yl)cyclohexane-1-carboxylic acid)
4-(3-hydroxyazetidin-1-yl)cyclohexane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- Cyclohexanecarboxylic acid, 4-(3-hydroxy-1-azetidinyl)-
- 4-(3-hydroxyazetidin-1-yl)cyclohexane-1-carboxylic acid
-
- Inchi: 1S/C10H17NO3/c12-9-5-11(6-9)8-3-1-7(2-4-8)10(13)14/h7-9,12H,1-6H2,(H,13,14)
- InChI Key: RQHXBRPDFCKRKL-UHFFFAOYSA-N
- SMILES: C1(C(O)=O)CCC(N2CC(O)C2)CC1
Experimental Properties
- Density: 1.316±0.06 g/cm3(Predicted)
- Boiling Point: 367.8±42.0 °C(Predicted)
- pka: 4.46±0.10(Predicted)
4-(3-hydroxyazetidin-1-yl)cyclohexane-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H240746-100mg |
4-(3-hydroxyazetidin-1-yl)cyclohexane-1-carboxylic acid |
1550720-78-9 | 100mg |
$ 95.00 | 2022-06-04 | ||
| TRC | H240746-500mg |
4-(3-hydroxyazetidin-1-yl)cyclohexane-1-carboxylic acid |
1550720-78-9 | 500mg |
$ 365.00 | 2022-06-04 | ||
| TRC | H240746-1g |
4-(3-hydroxyazetidin-1-yl)cyclohexane-1-carboxylic acid |
1550720-78-9 | 1g |
$ 570.00 | 2022-06-04 | ||
| Life Chemicals | F1907-4833-0.25g |
4-(3-hydroxyazetidin-1-yl)cyclohexane-1-carboxylic acid |
1550720-78-9 | 95%+ | 0.25g |
$361.0 | 2023-09-07 | |
| Life Chemicals | F1907-4833-0.5g |
4-(3-hydroxyazetidin-1-yl)cyclohexane-1-carboxylic acid |
1550720-78-9 | 95%+ | 0.5g |
$380.0 | 2023-09-07 | |
| Life Chemicals | F1907-4833-1g |
4-(3-hydroxyazetidin-1-yl)cyclohexane-1-carboxylic acid |
1550720-78-9 | 95%+ | 1g |
$401.0 | 2023-09-07 | |
| Life Chemicals | F1907-4833-2.5g |
4-(3-hydroxyazetidin-1-yl)cyclohexane-1-carboxylic acid |
1550720-78-9 | 95%+ | 2.5g |
$802.0 | 2023-09-07 | |
| Life Chemicals | F1907-4833-5g |
4-(3-hydroxyazetidin-1-yl)cyclohexane-1-carboxylic acid |
1550720-78-9 | 95%+ | 5g |
$1203.0 | 2023-09-07 | |
| Life Chemicals | F1907-4833-10g |
4-(3-hydroxyazetidin-1-yl)cyclohexane-1-carboxylic acid |
1550720-78-9 | 95%+ | 10g |
$1684.0 | 2023-09-07 |
4-(3-hydroxyazetidin-1-yl)cyclohexane-1-carboxylic acid Related Literature
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
Additional information on 4-(3-hydroxyazetidin-1-yl)cyclohexane-1-carboxylic acid
Introduction to 4-(3-hydroxyazetidin-1-yl)cyclohexane-1-carboxylic acid (CAS No. 1550720-78-9)
4-(3-hydroxyazetidin-1-yl)cyclohexane-1-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1550720-78-9, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a cyclohexane ring conjugated with an azetidine moiety, has garnered attention due to its structural complexity and potential biological activities. The presence of a hydroxyl group on the azetidine ring introduces functionality that may influence its interactions with biological targets, making it a promising candidate for further investigation in drug discovery and development.
The structural framework of 4-(3-hydroxyazetidin-1-yl)cyclohexane-1-carboxylic acid combines the stability of the cyclohexane ring with the flexibility of the azetidine scaffold. This combination can be strategically leveraged to modulate pharmacokinetic properties and enhance binding affinity to specific biological receptors. The hydroxyl group at the 3-position of the azetidine ring is particularly noteworthy, as it can participate in hydrogen bonding interactions, which are crucial for the design of high-affinity ligands.
In recent years, there has been growing interest in heterocyclic compounds as pharmacophores due to their diverse biological activities and favorable pharmacokinetic profiles. Among these, azetidine derivatives have shown promise in various therapeutic areas, including anti-inflammatory, analgesic, and antimicrobial applications. The incorporation of a cyclohexane carboxylic acid moiety into the azetidine scaffold in 4-(3-hydroxyazetidin-1-yl)cyclohexane-1-carboxylic acid may enhance its solubility and metabolic stability, making it a more suitable candidate for clinical development.
Recent studies have highlighted the importance of optimizing molecular structure to improve drug-like properties. Computational modeling and experimental techniques have been employed to evaluate the binding affinity and selectivity of 4-(3-hydroxyazetidin-1-yl)cyclohexane-1-carboxylic acid towards various biological targets. These studies have revealed that subtle modifications in the substituents can significantly impact the compound's efficacy and safety profiles. For instance, the hydroxyl group on the azetidine ring may serve as a key interaction point with biological targets, thereby influencing the compound's overall activity.
The synthesis of 4-(3-hydroxyazetidin-1-yl)cyclohexane-1-carboxylic acid presents unique challenges due to its complex structural features. Advanced synthetic methodologies, such as transition metal-catalyzed reactions and asymmetric synthesis techniques, have been explored to achieve high yields and enantioselectivity. These approaches are essential for producing enantiomerically pure compounds, which are often required for optimal biological activity and minimal side effects.
One of the most compelling aspects of 4-(3-hydroxyazetidin-1-yl)cyclohexane-1-carboxylic acid is its potential application in modulating inflammatory pathways. Inflammatory processes are central to numerous diseases, including autoimmune disorders and chronic inflammatory conditions. The hydroxyl group on the azetidine ring may interact with enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), which are key players in inflammation. By inhibiting these enzymes or modulating their activity, 4-(3-hydroxyazetidin-1-yl)cyclohexane-1-carboxylic acid could potentially reduce inflammation and alleviate associated symptoms.
Additionally, 4-(3-hydroxyazetidin-1-yl)cyclohexane-1-carboxylic acid has shown promise in preclinical studies as a potential analgesic agent. Pain perception is a complex process involving both peripheral and central nervous system mechanisms. The structural features of this compound may allow it to interact with pain signaling pathways, thereby providing relief from acute or chronic pain conditions. Further research is needed to fully elucidate its mechanism of action and optimize its therapeutic potential.
The development of novel therapeutic agents requires a thorough understanding of their chemical properties and biological interactions. 4-(3-hydroxyazetidin-1-yl)cyclohexane-1-carboxylic acid represents an exciting opportunity for researchers due to its unique structure and potential biological activities. As our understanding of disease mechanisms continues to evolve, compounds like this one will play an increasingly important role in addressing unmet medical needs.
In conclusion, 4-(3-hydroxyazetidin-1-yl)cyclohexane-1-carboxylic acid (CAS No. 1550720-78-9) is a structurally intriguing compound with significant potential in pharmaceutical applications. Its unique combination of functional groups and favorable pharmacokinetic properties make it an attractive candidate for further investigation. With continued research and development, this compound could contribute to advancements in treating various diseases, particularly those involving inflammation and pain management.
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